Cytidine-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

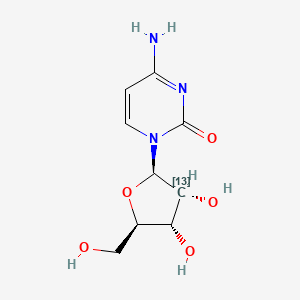

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-OGBLAGJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural and Functional Landscape of Cytidine-1'-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure, properties, and applications of Cytidine-1'-¹³C, a stable isotope-labeled nucleoside crucial for metabolic research and drug development. This document details its physicochemical characteristics, molecular geometry, and spectroscopic signature. Furthermore, it outlines experimental protocols for its use in metabolic flux analysis and discusses its relevance in cellular signaling pathways.

Physicochemical and Structural Properties

Cytidine-1'-¹³C is a derivative of the naturally occurring pyrimidine nucleoside, cytidine, where the carbon atom at the 1' position of the ribose sugar moiety is replaced with the stable isotope, carbon-13. This isotopic labeling provides a powerful tool for tracing the metabolic fate of cytidine in biological systems without altering its chemical properties.

Physicochemical Data

The physicochemical properties of Cytidine-1'-¹³C are essentially identical to those of unlabeled cytidine. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈¹³CH₁₃N₃O₅ | [1] |

| Molecular Weight | 244.21 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 215-217 °C (decomposes) | [2] |

| Solubility in Water | ≥ 100 mg/mL at 17°C | [2] |

| logP | -2.51 | [2] |

Molecular Structure and Geometry

The foundational structure of cytidine consists of a cytosine base attached to a ribose ring via a β-N₁-glycosidic bond. The carbon-13 isotope in Cytidine-1'-¹³C is located at the anomeric carbon of the ribose ring, the key position involved in the formation of the phosphodiester backbone of RNA.

The following tables present the bond lengths and angles for a closely related derivative, cytidine-5'-O-dimethylphosphate, which provides a reasonable approximation of the geometry of the cytidine moiety.

Table 1: Bond Lengths of Cytidine-5'-O-dimethylphosphate [3]

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C2 | 1.383 |

| N1 | C6 | 1.373 |

| N1 | C1' | 1.472 |

| C2 | O2 | 1.233 |

| C2 | N3 | 1.371 |

| N3 | C4 | 1.332 |

| C4 | N4 | 1.339 |

| C4 | C5 | 1.428 |

| C5 | C6 | 1.346 |

| C1' | C2' | 1.530 |

| C1' | O4' | 1.428 |

| C2' | C3' | 1.522 |

| C2' | O2' | 1.411 |

| C3' | C4' | 1.521 |

| C3' | O3' | 1.423 |

| C4' | C5' | 1.516 |

| C4' | O4' | 1.452 |

| C5' | O5' | 1.442 |

Table 2: Bond Angles of Cytidine-5'-O-dimethylphosphate [3]

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | N1 | C6 | 120.3 |

| C2 | N1 | C1' | 119.3 |

| C6 | N1 | C1' | 120.4 |

| N1 | C2 | O2 | 119.8 |

| N1 | C2 | N3 | 119.3 |

| O2 | C2 | N3 | 120.9 |

| C2 | N3 | C4 | 120.7 |

| N3 | C4 | N4 | 118.4 |

| N3 | C4 | C5 | 121.7 |

| N4 | C4 | C5 | 119.9 |

| C4 | C5 | C6 | 117.4 |

| N1 | C6 | C5 | 120.2 |

| N1 | C1' | C2' | 113.8 |

| N1 | C1' | O4' | 109.1 |

| C2' | C1' | O4' | 108.1 |

| C1' | C2' | C3' | 102.0 |

| C1' | C2' | O2' | 114.0 |

| C3' | C2' | O2' | 113.8 |

| C2' | C3' | C4' | 102.3 |

| C2' | C3' | O3' | 111.4 |

| C4' | C3' | O3' | 110.8 |

| C3' | C4' | C5' | 115.1 |

| C3' | C4' | O4' | 105.7 |

| C5' | C4' | O4' | 109.2 |

| C4' | C5' | O5' | 109.8 |

Spectroscopic Analysis: ¹³C NMR

The defining characteristic of Cytidine-1'-¹³C is its ¹³C NMR spectrum. The isotopic enrichment at the 1' position results in a significantly enhanced signal for this carbon, making it readily distinguishable from the natural abundance ¹³C signals of the other carbon atoms in the molecule. This feature is instrumental in tracing the flow of cytidine through metabolic pathways.

Table 3: ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon Atom | Unlabeled Cytidine (in D₂O) | Cytidine-1'-¹³C (Predicted) |

| C2 | 158.5 | 158.5 |

| C4 | 167.2 | 167.2 |

| C5 | 97.5 | 97.5 |

| C6 | 142.3 | 142.3 |

| C1' | 91.2 | 91.2 (Intense Signal) |

| C2' | 75.6 | 75.6 |

| C3' | 71.0 | 71.0 |

| C4' | 85.7 | 85.7 |

| C5' | 62.4 | 62.4 |

Note: The chemical shifts for unlabeled cytidine are sourced from publicly available spectral data. The predicted spectrum for Cytidine-1'-¹³C anticipates a significant increase in the intensity of the C1' peak, while the chemical shifts remain largely unchanged.

Synthesis and Experimental Use

Synthesis of Cytidine-1'-¹³C

The synthesis of Cytidine-1'-¹³C typically involves the coupling of a ¹³C-labeled ribose derivative with a protected cytosine base. A general synthetic approach is outlined below.[4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. The synthesis methods of Cytidine_Chemicalbook [chemicalbook.com]

- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cytidine-1'-¹³C: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Cytidine-1'-¹³C, a stable isotope-labeled version of the pyrimidine nucleoside, cytidine. This document details common experimental protocols for its analysis and illustrates a typical workflow for its application in metabolic research.

Cytidine-1'-¹³C is a valuable tool in biomedical research, particularly in metabolic flux analysis (MFA) and as an internal standard for quantitative studies using nuclear magnetic resonance (NMR) or mass spectrometry (MS).[1] Its single, stable ¹³C isotope at the 1' position of the ribose ring allows for the precise tracing of cytidine's metabolic fate and quantification in complex biological matrices.

Core Physical and Chemical Properties

The incorporation of a single ¹³C isotope at the 1'-position of the ribose sugar slightly increases the molecular weight of cytidine while maintaining its fundamental chemical reactivity. Key properties are summarized below for both the labeled and unlabeled forms.

| Property | Cytidine-1'-¹³C | Unlabeled Cytidine |

| Appearance | White to off-white solid | White crystalline powder |

| Molecular Formula | C₈¹³CH₁₃N₃O₅ | C₉H₁₃N₃O₅ |

| Molecular Weight | 244.21 g/mol [2][3] | 243.22 g/mol [4] |

| CAS Number | 201996-57-8[2][3] | 65-46-3[1] |

| Melting Point | Data not available | ~230 °C (decomposes)[5] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol | Soluble in water (≥100 mg/mL), slightly soluble in ethanol |

| Canonical SMILES | OC[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1[3] | O=C1/N=C(/N)\C=C/N1[C@@H]2O--INVALID-LINK--[C@H]2O">C@@HCO[5] |

Experimental Protocols

Accurate analysis of Cytidine-1'-¹³C is critical for its application. The following protocols provide detailed methodologies for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is suitable for determining the purity of Cytidine-1'-¹³C and for its quantification in various sample types. A reversed-phase HPLC method is commonly employed.

1. Instrumentation and Columns:

-

An HPLC system with a UV detector.

-

A Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 3 µm particle size) is effective for separating nucleosides.[6]

2. Mobile Phase and Gradient:

-

Mobile Phase A: 20 mM Ammonium phosphate buffer, pH adjusted to 3.85.

-

Mobile Phase B: Methanol.

-

Gradient Elution Program:

-

0-5 min: 2% B

-

5-25 min: Linear gradient from 2% to 80% B

-

25-30 min: 80% B

-

30.1-40 min: Re-equilibration at 2% B[6]

-

3. Sample Preparation:

-

Accurately weigh and dissolve the Cytidine-1'-¹³C standard or sample in the mobile phase A to a known concentration (e.g., 0.5 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 282 nm.[6]

5. Data Analysis:

-

Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

-

Quantification is achieved by creating a calibration curve using standards of known concentrations.

¹³C NMR Spectroscopy for Isotopic Enrichment Verification

¹³C NMR is the definitive method to confirm the position and enrichment of the ¹³C label.

1. Sample Preparation:

-

Dissolve 5-25 mg of Cytidine-1'-¹³C in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Ensure the sample is fully dissolved and free of any solid particles by filtering it through a glass wool plug into a clean 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Experiment: 1D ¹³C experiment with proton decoupling.

-

Number of Scans (ns): 1024 or more, depending on concentration, to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time (aq): ~1.0-1.5 seconds.

-

Spectral Width (sw): ~200-250 ppm.

-

3. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent signal as a reference (e.g., DMSO-d₆ at 39.52 ppm).

-

The spectrum should show a significantly enhanced signal for the C1' carbon (expected around 90 ppm) compared to the other carbon signals which are at natural abundance (~1.1%).

LC-MS/MS for Tracing and Quantification in Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for tracing the incorporation of Cytidine-1'-¹³C into nucleic acids and for its precise quantification.

1. Sample Extraction and Hydrolysis:

-

Extract nucleic acids (DNA/RNA) from cells or tissues that have been incubated with Cytidine-1'-¹³C using standard protocols.

-

Hydrolyze the nucleic acids to individual nucleosides by incubating the sample in 88% formic acid at 70°C for 2 hours.[7]

-

Dry the samples completely using a vacuum concentrator.[7]

2. LC-MS/MS Instrumentation:

-

An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTRAP or Orbitrap).

3. Chromatographic Separation:

-

Use a suitable column for polar analytes, such as a C18 or a mixed-mode column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

4. Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Unlabeled Cytidine (m/z 244.1 → 112.1): Precursor ion [M+H]⁺ and a characteristic fragment ion (the cytosine base).

-

Cytidine-1'-¹³C (m/z 245.1 → 112.1): The precursor ion is shifted by +1 Da due to the ¹³C label, while the fragment ion (cytosine base) remains the same as it does not contain the labeled carbon.

-

-

Optimize collision energy and other source parameters for maximum sensitivity.

5. Data Analysis:

-

Quantify the amount of labeled and unlabeled cytidine by integrating the peak areas from their respective MRM transitions.

-

The ratio of labeled to unlabeled cytidine indicates the level of incorporation of the tracer into the nucleic acid pool.

Application Workflow: Stable Isotope Probing

Cytidine-1'-¹³C is frequently used in Stable Isotope Probing (SIP) experiments to trace metabolic pathways. The workflow below illustrates the key steps in a typical cell culture-based SIP experiment.

Signaling Pathways and Logical Relationships

Cytidine-1'-¹³C does not directly participate in signaling pathways in the way a signaling molecule does. Instead, it acts as a tracer to elucidate the dynamics of pathways involving cytidine and its derivatives. The diagram below illustrates the logical flow of how Cytidine-1'-¹³C is utilized to probe the pyrimidine salvage pathway.

References

- 1. helixchrom.com [helixchrom.com]

- 2. helixchrom.com [helixchrom.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 5. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 13C Labeled Cytidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for synthesizing and purifying 13C labeled cytidine, a critical tool in drug development and metabolic research. The incorporation of the stable isotope, carbon-13 (¹³C), into the cytidine molecule allows for non-radioactive tracing in biological systems, enabling detailed studies of metabolic pathways, pharmacokinetics, and the mechanism of action of therapeutic agents. This document outlines both chemical and chemo-enzymatic synthesis routes, detailed purification protocols, and applications in metabolic pathway analysis.

Introduction

Isotopically labeled compounds are indispensable in modern biomedical research.[1] 13C labeled cytidine serves as a tracer to elucidate the complex pathways of nucleotide metabolism and to quantify the effects of drugs on these processes.[2][3] Its applications extend to nuclear magnetic resonance (NMR) spectroscopy for structural and dynamic studies of nucleic acids.[4][5] This guide details the synthesis and purification of this vital research tool, providing researchers with the necessary information to produce high-purity 13C labeled cytidine for their studies.

Synthesis of 13C Labeled Cytidine

The synthesis of 13C labeled cytidine can be achieved through two primary routes: chemical synthesis and chemo-enzymatic synthesis. The choice of method often depends on the desired labeling position, required quantity, and available resources.

Chemical Synthesis

Chemical synthesis offers versatility in placing the 13C label at specific atomic positions within the cytidine molecule. A common strategy involves the construction of the pyrimidine ring from a 13C-labeled precursor, followed by glycosylation with a ribose derivative.

A representative chemical synthesis of 6-¹³C-cytidine starts with a relatively economical 13C source like potassium cyanide (K¹³CN).[6] The synthesis proceeds through the formation of a labeled pyrimidine ring, which is then coupled with a protected ribose sugar.

Experimental Protocol: Chemical Synthesis of 6-¹³C-Cytidine

This protocol is a multi-step process that requires careful control of reaction conditions.

-

Synthesis of 6-¹³C-Uracil:

-

Step 1: Kolbe Nitrile Synthesis. React 2-bromopropionic acid with K¹³CN to introduce the ¹³C label, forming 2-cyanopropionic acid. This reaction is typically carried out at 60°C for 3 hours to achieve a high yield (approximately 97%) while avoiding hydrolysis of the cyano group.[6]

-

Step 2: Cyclization. The resulting 2-cyanopropionic acid is reacted with urea in the presence of acetic anhydride to form the pyrimidine ring of uracil.

-

-

Glycosylation:

-

The synthesized 6-¹³C-uracil is silylated to enhance its reactivity and solubility.

-

The silylated uracil is then coupled with a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[7]

-

-

Conversion to 6-¹³C-Cytidine:

-

The resulting protected 6-¹³C-uridine is converted to cytidine through a process involving amination. This is often achieved by treating the uridine derivative with a phosphine oxide reagent followed by reaction with ammonia.[7]

-

-

Deprotection:

-

Finally, the protecting groups on the ribose sugar and the exocyclic amine are removed using standard deprotection methods, such as treatment with sodium methoxide in methanol followed by an acidic workup, to yield the final 6-¹³C-cytidine.[7]

-

Quantitative Data for Chemical Synthesis

| Step | Intermediate/Product | Typical Yield | Purity | Reference |

| 1 | 2-cyanopropionic acid | ~97% | >95% | [6] |

| 2 | Protected 6-¹³C-Uridine | ~80% | >90% | [7] |

| 3 | Protected 6-¹³C-Cytidine | ~69% | >90% | [7] |

| 4 | 6-¹³C-Cytidine | >95% (after purification) | >98% | [7] |

Chemo-enzymatic Synthesis

Chemo-enzymatic synthesis combines the precision of chemical synthesis for creating the labeled precursor with the high efficiency and stereoselectivity of enzymatic reactions. This approach is particularly useful for producing nucleoside triphosphates.

A common chemo-enzymatic route starts with a chemically synthesized ¹³C-labeled uracil. This is then converted to uridine 5'-monophosphate (UMP) and subsequently to cytidine 5'-triphosphate (CTP) using a cascade of enzymatic reactions.

Experimental Protocol: Chemo-enzymatic Synthesis of ¹³C-Labeled Cytidine Triphosphate (CTP)

-

Synthesis of ¹³C-Labeled Uridine 5'-Monophosphate (UMP):

-

Chemically synthesized ¹³C-labeled uracil is used as the starting material.

-

Uracil phosphoribosyltransferase (UPRTase) catalyzes the reaction between ¹³C-uracil and phosphoribosyl pyrophosphate (PRPP) to form ¹³C-UMP.

-

-

Conversion of UMP to Uridine 5'-Diphosphate (UDP):

-

UMP kinase (UMPK) phosphorylates ¹³C-UMP to ¹³C-UDP using ATP as the phosphate donor.

-

-

Conversion of UDP to Uridine 5'-Triphosphate (UTP):

-

Nucleoside diphosphate kinase (NDPK) catalyzes the phosphorylation of ¹³C-UDP to ¹³C-UTP, again using ATP.

-

-

Amination to form Cytidine 5'-Triphosphate (CTP):

-

CTP synthetase (CTPS) catalyzes the final step, the amination of ¹³C-UTP to ¹³C-CTP, with glutamine serving as the amino group donor.[8]

-

Quantitative Data for Chemo-enzymatic Synthesis

| Step | Enzyme | Substrate | Product | Typical Conversion |

| 1 | UPRTase | ¹³C-Uracil | ¹³C-UMP | High |

| 2 | UMPK | ¹³C-UMP | ¹³C-UDP | High |

| 3 | NDPK | ¹³C-UDP | ¹³C-UTP | High |

| 4 | CTPS | ¹³C-UTP | ¹³C-CTP | High |

Purification of 13C Labeled Cytidine

High purity of the labeled compound is crucial for its application in sensitive analytical techniques like NMR and mass spectrometry. The primary methods for purifying ¹³C labeled cytidine are column chromatography and high-performance liquid chromatography (HPLC).

Column Chromatography

Column chromatography is often used for the initial purification of the crude product from the synthesis reaction. Silica gel is a common stationary phase for the separation of nucleosides and their derivatives.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Sample Loading: The crude ¹³C-cytidine product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of a polar solvent (e.g., ethyl acetate and methanol) in a non-polar solvent. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing the pure ¹³C-cytidine are combined, and the solvent is removed under reduced pressure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for achieving high-purity separation of nucleosides.[9][10] Reverse-phase HPLC is commonly employed for this purpose.

Experimental Protocol: Reverse-Phase HPLC Purification

-

System Preparation: An HPLC system equipped with a UV detector is used. A C18 reverse-phase column is typically employed. The system is equilibrated with the initial mobile phase.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) is used.

-

Sample Injection: The partially purified ¹³C-cytidine is dissolved in the mobile phase and injected into the HPLC system.

-

Elution and Detection: The sample is eluted through the column, and the components are separated based on their hydrophobicity. The elution is monitored by a UV detector at a wavelength of approximately 260-280 nm.

-

Fraction Collection: The peak corresponding to ¹³C-cytidine is collected.

-

Lyophilization: The collected fraction is lyophilized to obtain the pure ¹³C-cytidine as a solid.

HPLC Parameters for Cytidine Purification

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1 M Triethylammonium Acetate, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 271 nm |

Applications and Visualization

Tracing Pyrimidine Metabolism

13C labeled cytidine is a valuable tracer for studying the de novo and salvage pathways of pyrimidine biosynthesis.[2][11] By introducing ¹³C-cytidine into a biological system, researchers can track its incorporation into DNA and RNA and monitor the flux through various metabolic pathways using techniques like mass spectrometry and NMR.

Below is a diagram of the pyrimidine biosynthesis pathway, illustrating how ¹³C from labeled cytidine can be traced.

Caption: Pyrimidine metabolism showing de novo synthesis and salvage pathways leading to the incorporation of cytidine into DNA and RNA.

Monitoring RNA Synthesis and Degradation

A key application of ¹³C-labeled cytidine is in the study of RNA dynamics. By pulse-labeling cells with ¹³C-cytidine, it is possible to measure the rates of RNA synthesis and degradation.[1][12]

The general workflow for such an experiment is depicted below.

Caption: Experimental workflow for monitoring RNA synthesis and degradation rates using 13C-labeled cytidine.

Conclusion

The synthesis and purification of 13C labeled cytidine are critical processes for advancing research in drug development and molecular biology. This guide has provided detailed methodologies for both chemical and chemo-enzymatic synthesis, along with robust purification protocols to ensure the high purity required for sensitive analytical applications. The ability to trace the metabolic fate of cytidine within cellular systems provides invaluable insights into the mechanisms of life and the effects of therapeutic interventions. The continued refinement of these techniques will undoubtedly lead to further discoveries and innovations in the field.

References

- 1. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of (6-(13)C)pyrimidine nucleotides as spin-labels for RNA dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CTP synthetase - Wikipedia [en.wikipedia.org]

- 9. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.arcadiascience.com [research.arcadiascience.com]

- 11. SMPDB [smpdb.ca]

- 12. Direct RNA Sequencing for the Study of Synthesis, Processing, and Degradation of Modified Transcripts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cytidine-13C-1 for Advanced Research

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Cytidine-13C-1, a stable isotope-labeled nucleoside critical for a range of applications in metabolic research, drug development, and molecular biology. We will explore its commercial availability, core applications, and detailed experimental methodologies, presenting quantitative data and process workflows to support advanced scientific investigation.

Commercial Suppliers and Product Specifications

This compound is available from several specialized chemical suppliers. The isotope is typically incorporated at the C1' position of the ribose sugar, although other labeling patterns are also available. The choice of supplier may depend on factors such as isotopic purity, available quantities, and certification.

Below is a summary of offerings from prominent commercial suppliers. Note that pricing and stock levels are subject to change and should be verified directly with the vendor.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Forms |

| MedChemExpress | This compound[1][2][3] | 478511-19-2[1] | C₈¹³CH₁₃N₃O₅[1] | 244.21[1] | >99%[3] | 5 mg, 10 mg, 25 mg, 50 mg[3] |

| Carl ROTH | 1'-13C-Cytidine[4] | 201996-57-8[4] | Not specified | Not specified | ≥95 %[4] | 5 mg[4] |

| Alfa Chemistry | This compound[5] | 478511-19-2[5] | C₈¹³CH₁₃N₃O₅[5] | 244.21[5] | Not specified | Inquire for quantity[5] |

| BOC Sciences | Cytidine-[1'-13C][] | 201996-57-8[] | Not specified | Not specified | Not specified | Inquire for quantity[] |

| Omicron Biochemicals | [1'-13C]cytidine[7] | 201996-57-8[7] | Not specified | Not specified | Not specified | Inquire for quantity[7] |

| LGC Standards | Cytidine-1',2',3',4',5'-13C5[8][9] | 65-46-3 (Unlabelled)[9] | C₄¹³C₅H₁₃N₃O₅[9] | 248.18[9] | >95% (HPLC)[8] | Inquire for quantity[8] |

Core Applications in Research and Drug Development

Stable isotope labeling with compounds like this compound is a powerful technique in the life sciences.[3] Its primary applications include its use as a tracer for metabolic flux analysis and as an internal standard for quantitative analysis.[1][2]

-

Metabolic Labeling and Flux Analysis (MFA): this compound serves as a tracer to delineate the flow of metabolites through biochemical pathways.[2] By introducing the labeled cytidine into a biological system (e.g., cell culture), researchers can track the incorporation of the ¹³C isotope into newly synthesized RNA and other downstream metabolites. This allows for the quantitative measurement of pathway activities and nutrient contributions, which is crucial for understanding cellular metabolism in both healthy and diseased states.[10][11]

-

RNA Synthesis and Decay Dynamics: As a fundamental component of RNA, labeled cytidine is invaluable for studying the kinetics of transcription, RNA processing, and degradation.[12][13] Experiments can be designed to measure the rate of new RNA synthesis by tracking the incorporation of this compound over time.

-

Quantitative Analysis (Internal Standard): In analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this compound is used as an internal standard.[1][3] Because its chemical properties are nearly identical to its unlabeled counterpart but its mass is distinct, it allows for precise quantification of endogenous cytidine levels in complex biological samples.[14]

Key Signaling and Metabolic Pathways

Cytidine is a pyrimidine nucleoside that plays a central role in various cellular processes.[12] Its metabolism is primarily governed by the pyrimidine salvage pathway, which recycles nucleosides and bases from nucleic acid degradation.

Pyrimidine Salvage Pathway

In this pathway, cytidine can be deaminated by cytidine deaminase to form uridine. Both cytidine and uridine can then be phosphorylated by kinases to form their respective monophosphate, diphosphate, and triphosphate forms, which are the building blocks for RNA synthesis.

Experimental Protocols and Workflows

The following sections provide a generalized protocol for a metabolic labeling experiment using this compound to quantify RNA synthesis rates, followed by an overview of the analytical workflow.

Protocol: Metabolic Labeling of RNA in Cell Culture

This protocol outlines the steps for labeling newly transcribed RNA in a mammalian cell line.

1. Cell Culture Preparation:

- Culture mammalian cells (e.g., HeLa, HEK293) to mid-log phase in standard growth medium. Ensure healthy, actively dividing cells for optimal label incorporation.

- Plate the cells in appropriate vessels (e.g., 6-well plates) and allow them to adhere and resume growth for 24 hours.

2. Preparation of Labeling Medium:

- Prepare a stock solution of this compound in sterile PBS or DMSO.

- Create the labeling medium by supplementing the standard growth medium with this compound to a final concentration typically ranging from 100 µM to 200 µM. The optimal concentration may need to be determined empirically for the specific cell line and experimental goals.

3. Labeling Experiment:

- Aspirate the standard medium from the cells and wash once with sterile PBS.

- Add the pre-warmed labeling medium to the cells. This marks the beginning of the time course (t=0).

- Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to capture the dynamics of RNA synthesis.

4. Sample Harvesting and RNA Extraction:

- At each time point, place the culture plate on ice to halt metabolic activity.

- Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

- Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).

- Extract total RNA according to the manufacturer's protocol for the chosen extraction method (e.g., phenol-chloroform extraction followed by alcohol precipitation).[15]

- Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.

5. Sample Preparation for Analysis:

- For LC-MS analysis, hydrolyze the RNA to its constituent nucleosides. This is typically achieved by enzymatic digestion using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.

- Following digestion, the sample is typically purified using solid-phase extraction to remove enzymes and other contaminants before analysis.

Experimental Workflow for Isotope Tracing

The overall process from labeling to data analysis follows a structured workflow. This workflow ensures that samples are processed consistently and that the resulting data is robust and interpretable.

Analytical Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for analyzing ¹³C-labeling patterns in metabolites.[14] Ultrahigh-performance liquid chromatography (UHPLC) is used to separate the nucleosides, which are then detected by a tandem mass spectrometer (MS/MS). The mass shift between the unlabeled (M+0) and labeled (M+1) cytidine allows for precise quantification of the isotopic enrichment.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can also be used to detect the incorporation of the label.[16] While generally less sensitive than MS, NMR can provide detailed information about the specific position of the ¹³C atom within the molecule, which can be advantageous for complex flux analysis studies.[17][18] However, the low natural abundance and weaker magnetic moment of ¹³C make signal acquisition more challenging compared to ¹H-NMR.[16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1'-13C-Cytidine, 5 mg, CAS No. 201996-57-8 | Nucleotides & Nucleosides | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. omicronbio.com [omicronbio.com]

- 8. Cytidine-1',2',3',4',5'-13C5 | LGC Standards [lgcstandards.com]

- 9. Cytidine-1',2',3',4',5'-13C5 | LGC Standards [lgcstandards.com]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. youtube.com [youtube.com]

- 14. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Comparative structural analysis of cytidine, ethenocytidine and their protonated salts III. 1H, 13C and 15N NMR studies at natural isotope abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to the Natural Abundance of ¹³C Isotopes in Cytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the carbon-13 (¹³C) isotope in cytidine. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the isotopic composition of this fundamental nucleoside. This document details the theoretical and experimentally observed abundance of ¹³C in cytidine, outlines the primary analytical techniques for its quantification, and provides detailed experimental protocols.

Introduction to ¹³C and Cytidine

Carbon, a fundamental element in organic molecules, has two stable isotopes: the highly abundant carbon-12 (¹²C) and the much rarer carbon-13 (¹³C). The natural abundance of ¹³C is approximately 1.07% of all carbon atoms[1]. This low natural abundance presents both challenges and opportunities in the analytical characterization of carbon-containing compounds like cytidine.

Cytidine is a pyrimidine nucleoside composed of a cytosine base attached to a ribose sugar ring. Its molecular formula is C₉H₁₃N₃O₅, indicating the presence of nine carbon atoms within its structure. The precise determination of the ¹³C content in cytidine is crucial for various applications, including metabolic tracer studies, quantitative nuclear magnetic resonance (NMR) spectroscopy, and isotope ratio mass spectrometry (IRMS).

Quantitative Data on ¹³C Natural Abundance in Cytidine

While the average natural abundance of ¹³C is well-established, the precise isotopic composition of a specific molecule like cytidine can exhibit slight variations due to the origin and biosynthetic pathway of the sample. However, for most practical purposes in a laboratory setting, the natural abundance of ¹³C in cytidine can be considered to be in line with the generally accepted value.

The theoretical probability of finding a cytidine molecule containing at least one ¹³C atom can be calculated based on the number of carbon atoms and the natural abundance of ¹³C. Given that cytidine has nine carbon atoms, the likelihood of a single molecule containing one ¹³C atom is approximately 9.9% (9 x 1.1%).

To date, specific high-precision measurements of the bulk ¹³C natural abundance in cytidine are not extensively reported in publicly available literature. However, the successful acquisition of natural abundance ¹³C NMR spectra for cytidine confirms that the ¹³C isotope is present at levels sufficient for detection and analysis[2][3].

| Parameter | Value | Reference |

| General Natural Abundance of ¹³C | ~1.1% | [1][4] |

| Number of Carbon Atoms in Cytidine | 9 | |

| Theoretical Probability of one ¹³C per molecule | ~9.9% | Calculated |

Experimental Protocols for Determining ¹³C Abundance

The two primary analytical techniques for the quantitative analysis of ¹³C natural abundance in molecules like cytidine are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR (qNMR) can be employed to determine the relative abundance of ¹³C at each carbon position within the cytidine molecule. However, obtaining accurate quantitative data from ¹³C NMR spectra requires specific experimental conditions to overcome challenges such as the long spin-lattice relaxation times (T₁) of carbon nuclei and the Nuclear Overhauser Effect (NOE)[5][6].

Experimental Protocol for Quantitative ¹³C NMR of Cytidine:

-

Sample Preparation:

-

Dissolve a sufficient amount of cytidine (typically 50 mg or more for good signal-to-noise) in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O)[7].

-

Ensure the sample is free of any particulate matter by filtering it through a glass wool plug into a clean 5 mm NMR tube[8].

-

To shorten the long T₁ relaxation times of the carbon nuclei, a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can be added to the sample at a low concentration (e.g., 5-10 mM)[5].

-

-

NMR Instrument Setup (Bruker System Example):

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a sensitive probe.

-

Tune and match the probe for the ¹³C frequency.

-

Set the experiment to a quantitative ¹³C acquisition sequence (e.g., zgig or a similar pulse program with inverse-gated proton decoupling). This technique applies proton decoupling only during the acquisition of the free induction decay (FID), which suppresses C-H coupling while minimizing the NOE[9].

-

Set the pulse angle to 30 degrees to allow for shorter relaxation delays[9].

-

Set the relaxation delay (d1) to be at least 5 times the longest T₁ of the carbon nuclei being measured. With a relaxation agent, a delay of 10-20 seconds may be sufficient. For quaternary carbons, a longer delay of up to 60 seconds might be necessary without a relaxation agent[9].

-

Set the number of scans (ns) to a high value (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the FID.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the signals corresponding to each carbon atom in the cytidine molecule. The integral of each peak is directly proportional to the number of ¹³C nuclei at that position.

-

Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry is a highly sensitive technique for determining the bulk ¹³C/¹²C ratio in a sample. When coupled with a separation technique like liquid chromatography (LC-IRMS), it can provide isotope ratio information for individual compounds in a mixture[10].

Experimental Protocol for LC-IRMS Analysis of Cytidine:

-

Sample Preparation:

-

Prepare a stock solution of cytidine of known concentration in a suitable solvent (e.g., HPLC-grade water).

-

For cellular or tissue samples, extract the nucleic acids and enzymatically digest them to individual nucleosides. A detailed protocol for this can be found in the literature[11].

-

-

Liquid Chromatography (LC) Separation:

-

Use a high-performance liquid chromatography (HPLC) system.

-

Employ a C18 reversed-phase column suitable for nucleoside separation.

-

The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

-

Isotope Ratio Mass Spectrometry (IRMS):

-

The eluent from the LC column is directed to the IRMS instrument.

-

In the IRMS interface, the separated cytidine is combusted to CO₂ gas.

-

The CO₂ gas is then introduced into the mass spectrometer, which measures the ion beams corresponding to the masses of ¹²CO₂ (mass 44), ¹³CO₂ (mass 45), and C¹⁶O¹⁸O (mass 46).

-

The instrument calculates the ¹³C/¹²C ratio from the measured ion intensities.

-

-

Data Analysis:

-

The ¹³C/¹²C ratio is typically expressed in delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard[12].

-

The percentage of ¹³C can be calculated from the δ¹³C value.

-

Visualization of Experimental Workflows

To further clarify the methodologies described, the following diagrams illustrate the key steps in the experimental workflows for determining the natural abundance of ¹³C in cytidine.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Carbon-13 Nuclear Magnetic Resonance: Naturally Occurring Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative structural analysis of cytidine, ethenocytidine and their protonated salts III. 1H, 13C and 15N NMR studies at natural isotope abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. sites.uclouvain.be [sites.uclouvain.be]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. Quantitive 13C NMR – GSU NMR Facility [sites.gsu.edu]

- 10. scispace.com [scispace.com]

- 11. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural abundance isotope ratios to differentiate sources of carbon used during tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling with [1-¹³C]-Cytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. The use of non-radioactive, heavy isotopes such as Carbon-13 (¹³C) allows for the safe and detailed investigation of metabolic pathways, quantification of flux rates, and determination of the efficacy of therapeutic agents. This guide provides a comprehensive overview of the principles and applications of stable isotope labeling using [1-¹³C]-Cytidine. We will delve into the metabolic pathways of cytidine, provide detailed experimental protocols for its use in cell culture, present illustrative quantitative data, and discuss its applications in drug development, particularly in the context of antiviral and anticancer therapies.

Introduction to Stable Isotope Labeling and ¹³C-Metabolic Flux Analysis

Stable isotope labeling involves the introduction of a substrate enriched with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system. As the cells metabolize this labeled substrate, the isotope is incorporated into downstream metabolites. By tracking the distribution and incorporation of the heavy isotope using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate active metabolic pathways and quantify the rate of metabolic reactions, a technique known as Metabolic Flux Analysis (MFA).[1][2][3][4][5]

¹³C-MFA is a particularly robust method for mapping the flow of carbon through the central carbon metabolism and other biosynthetic pathways.[1][2][3][4][5] The selection of the labeled tracer is critical and depends on the specific pathways being investigated. While glucose and glutamine are common tracers for central carbon metabolism, labeled nucleosides like [1-¹³C]-Cytidine are invaluable for probing nucleotide metabolism.

The Metabolic Journey of [1-¹³C]-Cytidine

Cytidine, a pyrimidine nucleoside, plays a central role in the synthesis of DNA and RNA. Its metabolism can be broadly divided into two main pathways: the salvage pathway and its contribution to de novo synthesis precursors.

Pyrimidine Salvage Pathway

The salvage pathway is the primary route for the utilization of exogenous cytidine. In this pathway, cytidine is phosphorylated by uridine-cytidine kinase (UCK) to form cytidine monophosphate (CMP). CMP can then be further phosphorylated to cytidine diphosphate (CDP) and cytidine triphosphate (CTP). CTP is a direct precursor for RNA synthesis. For DNA synthesis, CDP is reduced to deoxycytidine diphosphate (dCDP), which is then phosphorylated to deoxycytidine triphosphate (dCTP). The ¹³C label at the 1-position of the ribose sugar in [1-¹³C]-Cytidine is retained throughout these phosphorylation and reduction steps, allowing for the direct tracing of cytidine incorporation into nucleic acids.

Contribution to De Novo Pyrimidine Synthesis Precursors

While the primary fate of salvaged cytidine is direct incorporation into nucleotides, its catabolism can also contribute to the precursor pools for de novo pyrimidine synthesis. Cytidine can be deaminated by cytidine deaminase to form uridine. Uridine can then be phosphorolytically cleaved to uracil and ribose-1-phosphate. The labeled ribose-1-phosphate can then enter the pentose phosphate pathway and central carbon metabolism, potentially labeling various downstream metabolites.

Experimental Protocol: [1-¹³C]-Cytidine Labeling in Cell Culture

This section provides a generalized protocol for a stable isotope labeling experiment using [1-¹³C]-Cytidine in adherent mammalian cells. Optimization of cell seeding density, labeling duration, and concentration of the tracer may be required for different cell lines and experimental goals.

Materials

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

[1-¹³C]-Cytidine (sterile, cell culture grade)

-

Cell culture plates or flasks

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Chloroform

-

Microcentrifuge tubes

-

Liquid nitrogen or dry ice

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

-

[1-¹³C]-Cytidine Labeling:

-

Prepare labeling medium by supplementing the complete culture medium with [1-¹³C]-Cytidine. A final concentration of 10-100 µM is a common starting point.

-

Remove the existing medium from the cells and wash once with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the desired labeling period. For steady-state labeling of nucleotide pools, 24-48 hours is often sufficient. For kinetic flux analysis, a time course with multiple shorter time points (e.g., 0, 2, 4, 8, 12, 24 hours) should be performed.

-

-

Cell Harvesting:

-

Place the culture plates on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold 80% methanol to the cells and scrape the cells.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Metabolite Extraction:

-

Vortex the cell suspension vigorously.

-

Perform a freeze-thaw cycle (e.g., snap-freeze in liquid nitrogen and thaw on ice) to ensure complete cell lysis.

-

Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris and macromolecules.

-

Carefully transfer the supernatant containing the polar metabolites to a new tube for LC-MS/MS analysis.

-

-

Nucleic Acid Extraction (Optional):

-

The pellet from the metabolite extraction can be used for DNA and RNA extraction using standard commercial kits.

-

Following extraction, the nucleic acids are enzymatically hydrolyzed to individual nucleosides for LC-MS/MS analysis to determine the incorporation of [1-¹³C]-Cytidine.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites and/or hydrolyzed nucleosides using a high-resolution mass spectrometer coupled with liquid chromatography.

-

Develop a targeted method to detect and quantify the different isotopologues of cytidine and its downstream metabolites.

-

-

Data Analysis:

-

Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) for each metabolite of interest.

-

Correct for the natural abundance of ¹³C.

-

Use the corrected MIDs to calculate fractional enrichment and perform metabolic flux analysis using appropriate software tools.

-

Quantitative Data Presentation

The primary output of a stable isotope labeling experiment is the mass isotopomer distribution (MID) of the targeted metabolites. This data can be presented in tabular format to facilitate comparison across different experimental conditions. The following tables provide illustrative examples of how quantitative data from a [1-¹³C]-Cytidine labeling experiment might be presented.

Table 1: Illustrative Mass Isotopomer Distribution of Intracellular Cytidine Triphosphate (CTP) after 24h Labeling with [1-¹³C]-Cytidine.

| Condition | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Control (Unlabeled) | 98.9 | 1.1 | <0.1 | <0.1 |

| [1-¹³C]-Cytidine | 10.2 | 89.5 | 0.2 | <0.1 |

M+n represents the isotopologue with n ¹³C atoms.

Table 2: Illustrative Fractional Enrichment of [1-¹³C]-Cytidine into RNA and DNA after 48h Labeling.

| Nucleic Acid | Fractional Enrichment (%) |

| RNA | 75.3 ± 4.2 |

| DNA | 42.1 ± 3.5 |

Fractional enrichment is calculated as the percentage of the labeled isotopologue relative to the total pool of the molecule.

Applications in Drug Development

Stable isotope labeling with [1-¹³C]-Cytidine is a valuable tool in drug development, particularly for therapies targeting nucleotide metabolism.

Antiviral Drug Development

Many antiviral drugs are nucleoside analogs that interfere with viral replication. By competing with natural nucleosides, these drugs can be incorporated into the growing viral DNA or RNA chain, causing chain termination or introducing mutations. [1-¹³C]-Cytidine can be used in combination with an unlabeled antiviral nucleoside analog to:

-

Determine the mechanism of action: By tracking the incorporation of both the natural and the analog nucleoside into viral nucleic acids, researchers can determine if the drug acts as a competitive inhibitor.

-

Quantify the impact on nucleotide pools: The effect of the antiviral drug on the endogenous synthesis and salvage of pyrimidines can be assessed by measuring the changes in the labeling patterns of intracellular nucleotide pools.

Anticancer Drug Development

Cancer cells often exhibit altered nucleotide metabolism to support their rapid proliferation. Drugs that target pyrimidine synthesis are therefore a common class of chemotherapeutics. [1-¹³C]-Cytidine can be used to:

-

Assess the efficacy of drugs targeting de novo synthesis: By measuring the relative contribution of the salvage pathway (using labeled cytidine) versus the de novo pathway to the total nucleotide pool, the effectiveness of a de novo pathway inhibitor can be quantified.

-

Identify metabolic vulnerabilities: Understanding how cancer cells adapt their nucleotide metabolism in response to treatment can reveal new therapeutic targets.

Conclusion

Stable isotope labeling with [1-¹³C]-Cytidine provides a powerful and versatile platform for investigating pyrimidine metabolism in detail. This technical guide has outlined the fundamental principles, metabolic pathways, experimental protocols, and applications of this technique. For researchers in basic science and drug development, the ability to trace the metabolic fate of cytidine with high precision offers invaluable insights into cellular physiology, disease mechanisms, and the efficacy of therapeutic interventions. As analytical technologies continue to advance, the application of stable isotope labeling with specific tracers like [1-¹³C]-Cytidine will undoubtedly play an increasingly important role in biomedical research.

References

- 1. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]

Cytidine-13C-1 for beginners in metabolic research

An In-depth Technical Guide to Cytidine-13C-1 for Metabolic Research

Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a stable, non-radioactive isotope-labeled form of cytidine, a fundamental component of RNA.[1][2] In the field of metabolic research, it serves as a powerful tracer to elucidate the dynamics of pyrimidine metabolism and related cellular processes.[1][3] By replacing a standard carbon-12 (¹²C) atom at a specific position with a heavier carbon-13 (¹³C) isotope, researchers can track the journey of cytidine and its metabolic products through complex biochemical networks. This technique, known as stable isotope tracing, is central to metabolic flux analysis (MFA) and provides quantitative insights into the activity of metabolic pathways in living cells.[4][5][6]

The use of ¹³C-labeled compounds is considered a gold standard for quantifying cellular metabolism, offering a detailed view of reaction rates (fluxes) that cannot be obtained from static measurements of metabolite levels alone.[5][7] this compound is particularly valuable for investigating nucleotide synthesis, glycosylation, and lipid metabolism, with applications spanning from basic cell biology to drug development and disease research.[1][8][9][10]

Core Concepts: Stable Isotope Tracing and Metabolic Flux Analysis

Metabolic research has been revolutionized by techniques that measure the flow of molecules through biochemical pathways. Stable isotope tracing is a foundational method where a substrate labeled with a heavy isotope (like ¹³C) is introduced into a biological system.[11] As the cells metabolize the labeled substrate, the isotope is incorporated into various downstream metabolites. Analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the labeled products, revealing the active metabolic routes.[4][5][12]

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a sophisticated application of this principle.[5][13] It combines experimental data from ¹³C-labeling studies with computational modeling to calculate the rates of intracellular metabolic reactions.[6][14] This approach provides a quantitative snapshot of the cellular metabolic state, offering deep insights into how cells allocate resources and respond to genetic or environmental changes.[6][15]

Tracing Pyrimidine Metabolism with this compound

Pyrimidine nucleotides, including cytidine triphosphate (CTP) and uridine triphosphate (UTP), are essential for the synthesis of DNA and RNA, as well as for various other cellular functions. Cells can produce these nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: This pathway builds pyrimidine rings from simpler precursor molecules like glutamine, aspartate, and bicarbonate.[11]

-

Salvage Pathway: This route recycles pre-existing nucleosides and bases, such as cytidine and uridine, obtained from the cellular environment or from the breakdown of nucleic acids.[16]

This compound is an ideal tracer for studying the salvage pathway directly. When supplied to cells, it is taken up and phosphorylated to form labeled cytidine monophosphate (CMP), diphosphate (CDP), and triphosphate (CTP). By tracking the ¹³C label, researchers can quantify the contribution of the salvage pathway relative to the de novo pathway.[16][17]

Below is a diagram illustrating the metabolic fate of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytosine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Cytidine Alleviates Dyslipidemia and Modulates the Gut Microbiota Composition in ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of N-glycosylation and its functional role in SIDT1-Mediated RNA uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masspec.scripps.edu [masspec.scripps.edu]

- 12. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. themoonlight.io [themoonlight.io]

Key Differences Between Cytidine-¹³C₁ and Unlabeled Cytidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core differences between Cytidine-¹³C₁ and its unlabeled counterpart. Intended for researchers, scientists, and professionals in drug development, this document details the fundamental principles, experimental applications, and data interpretation when utilizing this stable isotope-labeled compound. The strategic incorporation of a ¹³C isotope at the C1' position of the ribose sugar offers a powerful tool for tracing, quantifying, and elucidating the metabolic fate and signaling roles of cytidine in complex biological systems.

Fundamental Physicochemical Differences

The primary distinction between Cytidine-¹³C₁ and unlabeled cytidine lies in the isotopic composition of one carbon atom. In Cytidine-¹³C₁, the naturally abundant ¹²C atom at the 1' position of the ribose moiety is replaced with a stable, heavier ¹³C isotope. This substitution, while seemingly minor, is the cornerstone of its utility in advanced analytical techniques.

Table 1: Comparison of Physicochemical Properties

| Property | Unlabeled Cytidine | Cytidine-¹³C₁ | Data Source |

| Molecular Formula | C₉H₁₃N₃O₅ | C₈¹³CH₁₃N₃O₅ | [1] |

| Molecular Weight ( g/mol ) | 243.22 | 244.21 | [1] |

| Monoisotopic Mass (Da) | 243.08552052 | 244.088875 | Calculated |

| Melting Point (°C) | 210-220 (decomposes) | Expected to be very similar to unlabeled cytidine | [2][3][4] |

| Solubility in Water | ≥ 100 mg/mL at 17°C | Expected to be very similar to unlabeled cytidine | [1] |

It is important to note that the single isotopic substitution in Cytidine-¹³C₁ does not significantly alter its bulk physical or chemical properties such as melting point, solubility, or pKa.[1][2][3][4][5] This ensures that its biological behavior and metabolic processing are virtually identical to that of endogenous, unlabeled cytidine, a critical prerequisite for its use as a tracer.

Analytical Differentiation: Mass Spectrometry and NMR Spectroscopy

The key to leveraging Cytidine-¹³C₁ in research lies in the ability of modern analytical instruments to differentiate between the labeled and unlabeled forms.

Mass Spectrometry (MS)

In mass spectrometry, the one-dalton mass difference between Cytidine-¹³C₁ and unlabeled cytidine is easily resolved.[6] This mass shift serves as a unique signature, allowing for the precise tracking and quantification of the labeled molecule in complex biological matrices.

Expected Mass Shift:

When analyzed by mass spectrometry, Cytidine-¹³C₁ will exhibit a mass-to-charge ratio (m/z) that is one unit higher than that of unlabeled cytidine.[6] For example, in positive ion mode, if the protonated molecule [M+H]⁺ of unlabeled cytidine is observed at an m/z of 244.09, the corresponding ion for Cytidine-¹³C₁ will be detected at an m/z of 245.09.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR spectroscopy, the enrichment of ¹³C at a specific position leads to a significant enhancement of the signal from that carbon atom. For Cytidine-¹³C₁, the signal corresponding to the C1' carbon will be dramatically more intense compared to the signals from the other carbon atoms which are at natural abundance (approximately 1.1%). This selective labeling simplifies spectral analysis and allows for the unambiguous assignment of the C1' resonance.[7] The chemical shifts of the other carbon atoms are not significantly affected by the isotopic substitution at C1'.

Experimental Protocols

The following sections provide detailed methodologies for the application of Cytidine-¹³C₁ in key experimental workflows.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolic Tracing

This protocol outlines the general steps for tracing the incorporation of Cytidine-¹³C₁ into cellular metabolites.

3.1.1. Sample Preparation

-

Cell Culture and Labeling: Culture cells in a standard growth medium. Introduce Cytidine-¹³C₁ at a known concentration and for a specified duration.

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Sample Derivatization (Optional): Depending on the target analytes and the chromatographic method, derivatization may be necessary to improve volatility or ionization efficiency.

3.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for nucleoside analysis.[8]

-

Scan Mode: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to specifically detect the mass transitions for both unlabeled and ¹³C-labeled cytidine and its downstream metabolites.[11]

-

3.1.3. Data Analysis

-

Peak Integration: Integrate the peak areas for the labeled and unlabeled forms of cytidine and its metabolites.

-

Isotopic Enrichment Calculation: Determine the percentage of the metabolite pool that is labeled with ¹³C. This is calculated as: % Enrichment = (Area of Labeled Peak) / (Area of Labeled Peak + Area of Unlabeled Peak) * 100

-

Metabolic Flux Analysis: The calculated isotopic enrichment data can be used as input for metabolic flux analysis (MFA) software to model the rates of metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

This protocol provides a general framework for the NMR analysis of Cytidine-¹³C₁.

3.2.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from contaminants.

-

Solvent: Dissolve the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆).[12]

-

Concentration: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR, typically in the range of 10-50 mg/mL, depending on the instrument's sensitivity.[13][14]

-

NMR Tube: Use high-quality, clean 5 mm NMR tubes.[13]

3.2.2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Experiment: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a single sharp peak for each unique carbon atom.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.[15]

-

Number of Scans (NS): A larger number of scans will be required to obtain a good signal-to-noise ratio for the natural abundance carbons. The signal for the ¹³C-labeled C1' position will be significantly more intense.

-

Relaxation Delay (D1): A sufficient relaxation delay (e.g., 2-5 seconds) is necessary for quantitative analysis, although for qualitative identification, a shorter delay can be used to reduce experiment time.[15]

-

3.2.3. Data Analysis

-

Processing: Fourier transform the raw data, and perform phase and baseline corrections.

-

Chemical Shift Referencing: Reference the spectrum to a known standard (e.g., TMS or the solvent peak).

-

Peak Assignment: Identify the highly intense peak corresponding to the ¹³C-labeled C1' carbon. The chemical shifts of other carbons can be assigned based on literature values for cytidine.

Applications in Research and Drug Development

The use of Cytidine-¹³C₁ offers significant advantages in various research areas.

Metabolic Flux Analysis (MFA)

Cytidine-¹³C₁ is an invaluable tracer for studying pyrimidine metabolism.[16] By monitoring the incorporation of the ¹³C label into downstream metabolites such as uridine and thymidine nucleotides, researchers can quantify the flux through both the de novo and salvage pathways of pyrimidine synthesis.[17] This is particularly relevant in cancer research, where these pathways are often dysregulated.

Elucidating Signaling Pathways

Recent studies have implicated cytidine metabolism in the regulation of innate immune signaling, particularly the cGAS-STING pathway.[18] This pathway is a critical sensor of cytosolic DNA and plays a role in antiviral defense and anti-tumor immunity.[19] Cytidine-¹³C₁ can be used to trace the flow of cytidine into the nucleotide pools that are utilized for DNA synthesis. By tracking the labeled carbon, researchers can investigate how perturbations in cytidine metabolism affect the availability of substrates for DNA replication and repair, and how this, in turn, influences the activation of the cGAS-STING pathway.

Drug Development

In drug development, Cytidine-¹³C₁ can be used as an internal standard for the accurate quantification of unlabeled cytidine or cytidine analogue drugs in pharmacokinetic and pharmacodynamic studies.[1] Its identical chemical behavior ensures that it co-elutes with the unlabeled analyte and experiences similar matrix effects, leading to more reliable quantification.

Conclusion

Cytidine-¹³C₁ represents a powerful and versatile tool for researchers in the life sciences. Its fundamental difference from unlabeled cytidine—a single, stable isotopic label—enables precise and quantitative analysis of cytidine metabolism and its role in cellular signaling. The detailed protocols and applications outlined in this guide provide a solid foundation for the effective implementation of Cytidine-¹³C₁ in a variety of experimental settings, from basic research to preclinical drug development. By leveraging the analytical power of mass spectrometry and NMR spectroscopy, the use of Cytidine-¹³C₁ will continue to provide valuable insights into the complex and dynamic roles of cytidine in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. books.google.cn [books.google.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. LC/MS/MS Method Package for Modified Nucleosides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast Simultaneous Determination of 13 Nucleosides and Nucleobases in Cordyceps sinensis by UHPLC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.reading.ac.uk [research.reading.ac.uk]

- 13. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 16. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 17. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]

Safeguarding Your Research: A Technical Guide to the Safe Handling and Use of Cytidine-¹³C-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Cytidine-¹³C-1, a stable isotope-labeled nucleoside crucial for a variety of research applications. While Cytidine-¹³C-1 is a non-radioactive compound, adherence to proper laboratory safety protocols is paramount to ensure the well-being of personnel and the integrity of experimental outcomes. This document outlines general safety precautions, summarizes key quantitative data, and provides detailed experimental protocols for its use in the laboratory.

General Safety and Handling Precautions

1.1 Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling Cytidine-¹³C-1 to minimize exposure. This includes:

-

Lab coat: To protect skin and clothing from spills.

-

Safety glasses or goggles: To shield eyes from potential splashes.

-

Gloves: Chemical-resistant gloves are essential to prevent skin contact.

1.2 Engineering Controls:

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the compound in powdered form to avoid inhalation of dust particles.

1.3 Hygiene Practices:

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

Storage and Stability

Proper storage is critical to maintain the integrity and stability of Cytidine-¹³C-1.

| Parameter | Recommendation |

| Storage Temperature | Store as a solid at -20°C for long-term stability. |

| Shipping Temperature | Typically shipped at room temperature. |

| Light Sensitivity | Store protected from light. |

| Moisture | Keep in a dry place to prevent degradation. |

Disposal Guidelines

As a non-radioactive compound, the disposal of Cytidine-¹³C-1 should follow standard procedures for chemical waste.

| Waste Type | Disposal Procedure |

| Unused Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. |

| Contaminated Labware | Decontaminate or dispose of as chemical waste. |

| Solutions | Dispose of as liquid chemical waste, following institutional guidelines. |

Experimental Protocols and Workflows

Cytidine-¹³C-1 is a valuable tracer in metabolic research, particularly in studies involving nucleic acid synthesis and metabolism. Below are generalized protocols for its use in cell culture experiments coupled with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) analysis.

4.1 Metabolic Labeling of Cells with Cytidine-¹³C-1

This protocol describes the incorporation of Cytidine-¹³C-1 into the cellular nucleotide pool.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Cytidine-¹³C-1

-

Phosphate-buffered saline (PBS)

-

Appropriate cell culture plates or flasks

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow overnight.

-

Medium Preparation: Prepare the labeling medium by supplementing the appropriate cell culture medium with a known concentration of Cytidine-¹³C-1. The final concentration will depend on the specific experimental goals.

-

Labeling: Remove the existing medium from the cells, wash once with sterile PBS, and then add the prepared labeling medium.

-

Incubation: Incubate the cells for the desired period to allow for the uptake and incorporation of the labeled cytidine. The incubation time can range from a few hours to several cell cycles, depending on the research question.

-

Cell Harvesting: After the labeling period, harvest the cells for downstream analysis (e.g., extraction of RNA, DNA, or metabolites).

4.2 Sample Preparation for NMR Spectroscopy

Materials:

-

Labeled cell pellet

-

Extraction buffer (e.g., perchloric acid, methanol-chloroform-water)

-